5,7-Dimethoxyisoflavone

Description

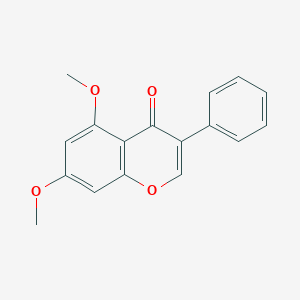

Structure

3D Structure

Properties

IUPAC Name |

5,7-dimethoxy-3-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-19-12-8-14(20-2)16-15(9-12)21-10-13(17(16)18)11-6-4-3-5-7-11/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDSSYLTXYXEANW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC)C(=O)C(=CO2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60425119 | |

| Record name | 5,7-Dimethoxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60425119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5,7-Dimethoxyisoflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030698 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

26964-35-2 | |

| Record name | 5,7-Dimethoxyisoflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26964-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Dimethoxyisoflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026964352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dimethoxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60425119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-DIMETHOXYISOFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NE98V0XL72 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5,7-Dimethoxyisoflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030698 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

122 - 123 °C | |

| Record name | 5,7-Dimethoxyisoflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030698 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthetic Pathways of 5,7-Dimethoxyisoflavone

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dimethoxyisoflavone, a naturally occurring isoflavonoid, has garnered significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the principal synthetic pathways for 5,7-dimethoxyisoflavone, designed for researchers and professionals in drug development and medicinal chemistry. The guide delves into the mechanistic intricacies and practical considerations of key synthetic strategies, including the classic Deoxybenzoin and Chalcone routes, as well as modern palladium-catalyzed approaches like the Suzuki-Miyaura coupling. Detailed experimental protocols, comparative analysis of pathway efficiencies, and characterization data are presented to equip scientists with the necessary knowledge for the efficient synthesis and exploration of this promising molecule.

Introduction: The Significance of 5,7-Dimethoxyisoflavone

Isoflavonoids are a class of polyphenolic compounds, primarily found in legumes, that are recognized for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. 5,7-Dimethoxyisoflavone, in particular, has demonstrated a range of biological effects, making it a molecule of interest for therapeutic development. The strategic placement of the methoxy groups at the 5 and 7 positions of the A-ring is crucial for its bioactivity. The ability to efficiently synthesize 5,7-dimethoxyisoflavone and its analogs is paramount for further investigation into its structure-activity relationships and therapeutic potential. This guide will explore the primary chemical synthesis routes to achieve this goal.

Core Synthetic Strategies

The synthesis of the isoflavone scaffold, and specifically 5,7-dimethoxyisoflavone, can be broadly categorized into several key approaches. The choice of a particular pathway is often dictated by the availability of starting materials, desired scale of synthesis, and tolerance to specific functional groups.

The Deoxybenzoin Route: A Classic and Versatile Approach

The Deoxybenzoin route is a cornerstone in isoflavone synthesis, offering a reliable and adaptable method.[1] The general strategy involves the construction of a 2-hydroxydeoxybenzoin intermediate, which is then cyclized to form the isoflavone core.

Mechanism and Rationale:

The key to this pathway is the formation of the 2-hydroxy-4,6-dimethoxydeoxybenzoin intermediate. This is typically achieved through a Friedel-Crafts acylation of a suitably protected phloroglucinol derivative with a substituted phenylacetic acid or its equivalent. The subsequent cyclization introduces the C2 carbon of the isoflavone ring. A common and effective method for this cyclization is the use of a formylating agent, such as triethyl orthoformate, often in the presence of a base like piperidine or pyridine.[2] The Vilsmeier-Haack reaction, employing a reagent generated from dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃), is another powerful method for the formylation and subsequent cyclization of the deoxybenzoin intermediate.[3][4][5]

Diagrammatic Representation of the Deoxybenzoin Pathway

Caption: General scheme of the Deoxybenzoin route to 5,7-dimethoxyisoflavone.

The Chalcone Route: An Oxidative Rearrangement Strategy

An alternative and widely used method for isoflavone synthesis involves the oxidative rearrangement of a chalcone precursor.[1] This biomimetic approach mimics the natural biosynthetic pathway of isoflavonoids in plants.[6]

Mechanism and Rationale:

The synthesis begins with the Claisen-Schmidt condensation of a 2'-hydroxy-4',6'-dimethoxyacetophenone with an appropriate benzaldehyde to form a 2'-hydroxychalcone. This chalcone is then subjected to an oxidative rearrangement, typically using thallium(III) nitrate (TTN) or hypervalent iodine reagents, to induce a 1,2-aryl migration, leading to the formation of an α-formyldeoxybenzoin acetal intermediate. Subsequent acid-catalyzed cyclization and dehydration yield the isoflavone. The choice of oxidizing agent is critical; while TTN is highly effective, its toxicity has led to the development of more environmentally benign alternatives like iodine in dimethyl sulfoxide (DMSO).[7]

Diagrammatic Representation of the Chalcone Pathway

Caption: General scheme of the Chalcone route to 5,7-dimethoxyisoflavone.

Direct Methylation of 5,7-Dihydroxyisoflavone (Genistein)

For syntheses where the precursor 5,7-dihydroxyisoflavone (genistein) is readily available, a straightforward approach is the direct methylation of the hydroxyl groups.

Mechanism and Rationale:

The selective methylation of the hydroxyl groups at positions 5 and 7 can be achieved using a suitable methylating agent in the presence of a base. Dimethyl sulfate (DMS) is a commonly employed and effective reagent for this transformation.[2][4] The choice of base, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), and solvent, typically acetone or DMF, is crucial for achieving high yields and minimizing side reactions.[8] The hydroxyl group at position 5 is often less reactive due to chelation with the C4 carbonyl group, which can sometimes allow for selective methylation at the 7-position under carefully controlled conditions. However, for the synthesis of the 5,7-dimethoxy derivative, conditions are chosen to ensure complete methylation of both hydroxyl groups.

Diagrammatic Representation of the Methylation Pathway

Caption: Direct methylation of genistein to 5,7-dimethoxyisoflavone.

Modern Synthetic Approaches: The Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as powerful tools for the synthesis of isoflavones, offering high efficiency and functional group tolerance.[9][10]

Mechanism and Rationale:

This approach typically involves the coupling of a 3-halo-5,7-dimethoxychromone (e.g., 3-iodo- or 3-bromo-5,7-dimethoxychromone) with a suitable arylboronic acid in the presence of a palladium catalyst and a base. The key advantage of this method is the ability to introduce a wide variety of substituents on the B-ring by simply changing the boronic acid coupling partner. This allows for the rapid generation of diverse isoflavone libraries for structure-activity relationship studies.

Diagrammatic Representation of the Suzuki-Miyaura Pathway

Caption: Suzuki-Miyaura coupling approach to 5,7-dimethoxyisoflavone.

Comparative Analysis of Synthetic Pathways

The choice of synthetic route depends on various factors, including the desired scale, cost, and available expertise. The following table provides a comparative overview of the discussed pathways.

| Pathway | Starting Materials | Key Reagents | Advantages | Disadvantages | Typical Yields |

| Deoxybenzoin Route | Phloroglucinol derivatives, Phenylacetic acids | BF₃·OEt₂, Triethyl orthoformate, POCl₃/DMF | Versatile, well-established, good for structural diversity on the A-ring. | Can require harsh conditions, multi-step. | 60-80% |

| Chalcone Route | Substituted acetophenones and benzaldehydes | I₂/DMSO, Thallium(III) nitrate | Biomimetic, good yields. | Use of toxic reagents (Thallium), potential for side products. | 70-90% |

| Direct Methylation | 5,7-Dihydroxyisoflavone (Genistein) | Dimethyl sulfate, K₂CO₃ | Simple, high-yielding if the precursor is available. | Dependent on the availability of the dihydroxy precursor. | >90% |

| Suzuki-Miyaura Coupling | 3-Halo-5,7-dimethoxychromone, Arylboronic acids | Palladium catalyst, Base | High efficiency, excellent functional group tolerance, ideal for library synthesis. | Cost of palladium catalyst, synthesis of halo-chromone precursor required. | 80-95% |

Detailed Experimental Protocols

The following protocols are provided as illustrative examples and may require optimization based on specific laboratory conditions and reagent purity.

Protocol 1: Synthesis of 5,7-Dimethoxyisoflavone via the Deoxybenzoin Route

Step 1: Synthesis of 2-Hydroxy-4,6-dimethoxydeoxybenzoin

-

To a solution of 1,3,5-trimethoxybenzene (1 eq.) and phenylacetic acid (1.1 eq.) in anhydrous dichloromethane, add boron trifluoride diethyl etherate (BF₃·OEt₂) (3 eq.) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the deoxybenzoin intermediate.

Step 2: Cyclization to 5,7-Dimethoxyisoflavone

-

To a solution of 2-hydroxy-4,6-dimethoxydeoxybenzoin (1 eq.) in a mixture of pyridine and triethyl orthoformate, add a catalytic amount of piperidine.

-

Reflux the reaction mixture for 8-10 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold dilute hydrochloric acid.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure 5,7-dimethoxyisoflavone.

Protocol 2: Synthesis of 5,7-Dimethoxyisoflavone via Direct Methylation

-

To a solution of 5,7-dihydroxyisoflavone (genistein) (1 eq.) in anhydrous acetone, add anhydrous potassium carbonate (K₂CO₃) (5 eq.).

-

To this suspension, add dimethyl sulfate (DMS) (2.5 eq.) dropwise.

-

Reflux the reaction mixture for 6-8 hours, monitoring the reaction by TLC.

-

After completion, filter the reaction mixture to remove the inorganic salts and wash the residue with acetone.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to dryness.

-

Purify the crude product by recrystallization from methanol to yield 5,7-dimethoxyisoflavone.[8]

Characterization of 5,7-Dimethoxyisoflavone

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the methoxy groups (typically around δ 3.8-4.0 ppm), aromatic protons on the A and B rings, and a singlet for the C2-H of the isoflavone core (around δ 7.8-8.0 ppm).[11][12][13]

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (C4), the olefinic carbons (C2 and C3), and the carbons of the aromatic rings and methoxy groups.[14][15][16]

-

-

Mass Spectrometry (MS): The mass spectrum should exhibit the molecular ion peak corresponding to the calculated mass of 5,7-dimethoxyisoflavone (C₁₇H₁₄O₄, M.W. = 282.29 g/mol ).[14][17]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carbonyl group (C=O stretch) around 1640-1660 cm⁻¹, C=C stretching of the aromatic rings, and C-O stretching of the methoxy groups.[14][18]

-

Melting Point: The melting point of the purified compound should be sharp and consistent with reported values.

Conclusion

The synthesis of 5,7-dimethoxyisoflavone can be successfully achieved through several robust and well-established chemical pathways. The classical Deoxybenzoin and Chalcone routes provide reliable methods for constructing the isoflavone core from readily available starting materials. For instances where the dihydroxy precursor is accessible, direct methylation offers a highly efficient final step. Modern palladium-catalyzed methods, such as the Suzuki-Miyaura coupling, present a powerful strategy for the synthesis of 5,7-dimethoxyisoflavone and its analogs with high yields and broad functional group compatibility. The selection of the optimal synthetic route will depend on the specific objectives of the research, scale of production, and available resources. The detailed protocols and comparative analysis provided in this guide serve as a valuable resource for researchers and drug development professionals in their endeavors to synthesize and explore the therapeutic potential of this important isoflavonoid.

References

-

Seo, S.-Y., et al. (2016). Synthesis of Natural Homoisoflavonoids Having Either 5,7-Dihydroxy-6-methoxy or 7-Hydroxy-5,6-dimethoxy Groups. Molecules, 21(8), 1058. Available at: [Link]

-

Selepe, M. A., Mthembu, S. T., & Sonopo, M. S. (2025). Total synthesis of isoflavonoids. Natural Product Reports. Available at: [Link]

-

Rahman, M. S., et al. (2015). Studies on the Isolation of 5, 7-dihydroxy-3/, 4/-Dimethoxy Flavone from the Leaves of Cassia alata. ResearchGate. Available at: [Link]

-

Seo, S.-Y., et al. (2016). Synthesis of Natural Homoisoflavonoids Having Either 5,7-Dihydroxy-6-methoxy or 7-Hydroxy-5,6-dimethoxy Groups. PubMed. Available at: [Link]

-

Li, Y., et al. (2023). Comparative Study of Isoflavone Synthesis Genes in Two Wild Soybean Varieties Using Transcriptomic Analysis. MDPI. Available at: [Link]

-

Akhtar, W., et al. (2002). Elicitor-Induced Association of Isoflavone O-Methyltransferase with Endomembranes Prevents the Formation and 7-O-Methylation of Daidzein during Isoflavonoid Phytoalexin Biosynthesis. The Plant Cell, 14(8), 1973–1990. Available at: [Link]

-

Singh, K., et al. (2017). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. RSC Publishing. Available at: [Link]

-

El-Sayed, M. A., et al. (2018). 13C-NMR spectra of 5, 7-dihydroxy-3 / , 4 /-dimethoxy flavone (1). ResearchGate. Available at: [Link]

-

Yadav, S., et al. (2014). Process for the Preparation of Chromones, Isoflavones and Homoisoflavones Using Vilsmeier Reagent Generated from Phthaloyl Dichloride and DMF. Scientific Research Publishing. Available at: [Link]

-

Karmarkar, S. S., Shah, K. H., & Venkataraman, K. (1953). A Synthesis of 6-Hydroxy-5:7-Dimethoxyisoflavone and the Constitution of Muningin. Proceedings of the Indian Academy of Sciences - Section A, 37, 660-665. Available at: [Link]

-

Rostagno, M. A., & Villares, A. (2015). Methods and techniques for the analysis of isoflavones in foods. ResearchGate. Available at: [Link]

-

Matin, M. M., et al. (2010). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. MDPI. Available at: [Link]

-

Matsjeh, S., et al. (2014). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. ResearchGate. Available at: [Link]

-

PhotochemCAD. (1958). FL059. 5,7-dimethoxyisoflavone. Retrieved from [Link]

- Hofmann, T., et al. (2016). Antioxidant properties and detailed polyphenol profiling of European hornbeam (Carpinus betulus L.) leaves by multiple antioxidant capacity assays and high-performance liquid chromatography/multistage electrospray mass spectrometry. Industrial Crops and Products, 87, 340-349.

-

da Silva, A. B. F., et al. (2024). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. PubMed. Available at: [Link]

-

Sugano, Y., et al. (2002). Purification and Characterization of a Novel Peroxidase from Geotrichum candidum Dec 1 Involved in Decolorization of Dyes. Applied and Environmental Microbiology, 68(7), 3437-3443. Available at: [Link]

-

Berky, R., et al. (2009). Comparison of sample preparation methods for analysis of isoflavones in foodstuffs. Analytica Chimica Acta, 637(1-2), 22-29. Available at: [Link]

-

Torrenegra-Guerrero, M., et al. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King &. PharmacologyOnLine. Available at: [Link]

-

Sultana, N., et al. (2005). 5,7-Dihydroxy-6,2′-dimethoxyisoflavone. ResearchGate. Available at: [Link]

-

Branco, A., et al. (2006). Complete 1H and 13C NMR assignments and antifungal activity of two 8-hydroxy flavonoids in mixture. Anais da Academia Brasileira de Ciências, 78(4), 637-646. Available at: [Link]

-

da Silva, A. B. F., et al. (2024). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. ACS Omega. Available at: [Link]

- Livak, K. J., & Schmittgen, T. D. (2001). Analysis of Relative Gene Expression Data Using Real-Time Quantitative PCR and the 2−ΔΔCT Method. Methods, 25(4), 402-408.

-

Oskoueian, E., et al. (2022). Purification and Biochemical Characterization of Polyphenol Oxidase from Falcaria vulgaris Bernh. MDPI. Available at: [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Selepe, M. A., Mthembu, S. T., & Sonopo, M. S. (2025). Total synthesis of isoflavonoids. Natural Product Reports. Available at: [Link]

- Yoon, H., et al. (2011). 1H and 13C NMR Data on Hydroxy/methoxy Flavonoids and the Effects of Substituents on Chemical Shifts. Bulletin of The Korean Chemical Society, 32, 2101-2104.

-

Lawley, P. D., & Warren, W. (1976). Removal of minor methylation products 7-methyladenine and 3-methylguanine from DNA of Escherichia coli treated with dimethyl sulphate. Chemico-Biological Interactions, 12(3-4), 211-220. Available at: [Link]

-

Kim, D., et al. (2022). Synthesis of 7,2′-Dihydroxy-4′,5′-Dimethoxyisoflavanone, a Phytoestrogen with Derma Papilla Cell Proliferative Activity. Molecules, 27(19), 6689. Available at: [Link]

- Google Patents. (2011). CN103570518A - Preparation method of 2, 4-dimethoxyacetophenone.

-

Rohman, A., et al. (2017). Analysis of Flavonoid in Medicinal Plant Extract Using Infrared Spectroscopy and Chemometrics. Journal of Applied Pharmaceutical Science, 7(5), 218-224. Available at: [Link]

-

Glaser, N., et al. (2021). NMR Chemical Shifts of Common Flavonoids. Molecules, 26(16), 4998. Available at: [Link]

-

Kim, H., et al. (2020). The 5,7-Dimethoxyflavone Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related Pathways. Nutrients, 12(4), 1079. Available at: [Link]

-

Yenjai, C., et al. (2009). Structural modification of 5,7-dimethoxyflavone from Kaempferia parviflora and biological activities. ResearchGate. Available at: [Link]

Sources

- 1. Synthesis of Natural Homoisoflavonoids Having Either 5,7-Dihydroxy-6-methoxy or 7-Hydroxy-5,6-dimethoxy Groups [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics and tissue distribution of 5,7-dimethoxyflavone in mice following single dose oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Removal of minor methylation products 7-methyladenine and 3-methylguanine from DNA of Escherichia coli treated with dimethyl sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Natural Homoisoflavonoids Having Either 5,7-Dihydroxy-6-methoxy or 7-Hydroxy-5,6-dimethoxy Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids | MDPI [mdpi.com]

- 11. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 12. semanticscholar.org [semanticscholar.org]

- 13. NMR Chemical Shifts of Common Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. scielo.br [scielo.br]

- 17. researchgate.net [researchgate.net]

- 18. Analysis of Flavonoid in Medicinal Plant Extract Using Infrared Spectroscopy and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 5,7-Dimethoxyisoflavone: Natural Sources, Biosynthesis, and Analysis

This guide provides an in-depth exploration of 5,7-dimethoxyisoflavone, a naturally occurring isoflavonoid. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current scientific knowledge on its natural origins, biosynthetic pathways, and the methodologies for its extraction, isolation, and characterization.

Introduction: The Significance of 5,7-Dimethoxyisoflavone

Isoflavonoids, a subclass of flavonoids, are widely recognized for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. 5,7-Dimethoxyisoflavone, with its characteristic methoxy groups at the 5 and 7 positions of the A-ring, presents a molecule of interest for further investigation into its bioactivity. Understanding its natural distribution and the means to isolate it are critical first steps in harnessing its potential.

Natural Occurrence: A Focus on Legumes

The primary documented natural source of 5,7-dimethoxyisoflavone is the peanut (Arachis hypogaea)[1]. While the broader class of isoflavones is abundant in leguminous plants, specific data on the widespread occurrence of 5,7-dimethoxyisoflavone in other species is limited. Its presence has been detected in nuts, with peanuts being a notable example[1].

| Plant Species | Family | Plant Part | Confirmation Level |

| Arachis hypogaea (Peanut) | Fabaceae | Nuts | Detected |

Table 1: Documented Natural Sources of 5,7-Dimethoxyisoflavone

The concentration of isoflavones in peanuts can be influenced by factors such as cultivar, growing conditions, and processing methods. Further research is required to explore other potential botanical sources of this compound.

Biosynthesis: The Isoflavonoid Pathway

The biosynthesis of 5,7-dimethoxyisoflavone follows the general phenylpropanoid pathway, which is responsible for the production of a wide array of plant secondary metabolites. The key steps leading to the isoflavone backbone and its subsequent modification are outlined below.

Figure 1: Proposed Biosynthetic Pathway of 5,7-Dimethoxyisoflavone. This diagram illustrates the key enzymatic steps from L-phenylalanine to the formation of the isoflavone backbone and subsequent modifications.

The initial steps of the pathway, from L-phenylalanine to the formation of naringenin, are well-established. The crucial branching point for isoflavonoid synthesis is the conversion of a flavanone (like naringenin or liquiritigenin) to an isoflavone, a reaction catalyzed by isoflavone synthase (IFS). The existence of an isoflavone synthase gene in Arachis hypogaea that responds to fungal infection provides strong evidence for this pathway being active in peanuts.

Following the formation of the core isoflavone structure, a series of "tailoring" reactions occur, including hydroxylation and O-methylation. It is hypothesized that a precursor isoflavone undergoes hydroxylation at the 5 and 7 positions, followed by methylation by O-methyltransferases (OMTs) to yield 5,7-dimethoxyisoflavone. The precise sequence and substrate specificity of these final enzymatic steps in Arachis hypogaea are areas for further investigation.

Extraction and Isolation Protocols

The extraction and isolation of 5,7-dimethoxyisoflavone from its natural matrix, such as peanuts, require a multi-step approach to separate it from other phytochemicals.

Preliminary Sample Preparation

-

Sourcing and Drying : Obtain fresh plant material (e.g., peanut kernels). Clean the material to remove any contaminants. Dry the material at a controlled temperature (e.g., 40-50°C) to a constant weight to prevent enzymatic degradation.

-

Grinding : Grind the dried plant material into a fine powder to increase the surface area for efficient solvent extraction.

-

Defatting (for oily matrices like peanuts) : For matrices with high lipid content, a defatting step is crucial. This is typically performed by Soxhlet extraction or sonication with a non-polar solvent like n-hexane. This step removes oils that can interfere with subsequent extraction and purification.

Extraction Methodologies

Several techniques can be employed for the extraction of isoflavones. The choice of method depends on factors such as desired yield, solvent consumption, and processing time.

| Extraction Method | Principle | Advantages | Disadvantages |

| Maceration/Stirring | Soaking the plant material in a solvent with agitation. | Simple, low cost. | Time-consuming, lower efficiency. |

| Soxhlet Extraction | Continuous extraction with a cycling solvent. | High extraction efficiency. | Time-consuming, requires larger solvent volumes, potential for thermal degradation. |

| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration. | Faster, improved yield, reduced solvent consumption. | Potential for localized heating, equipment cost. |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material, leading to cell rupture. | Very fast, high efficiency, reduced solvent use. | Requires specialized equipment, potential for thermal degradation if not controlled. |

Table 2: Comparison of Extraction Methods for Isoflavones.

A general protocol for the extraction of isoflavones from defatted peanut powder is as follows:

-

Solvent Selection : A polar solvent, such as ethanol or methanol, or an aqueous mixture of these (e.g., 80% ethanol), is typically used for isoflavone extraction.

-

Extraction Process (UAE as an example) :

-

Mix the defatted peanut powder with the chosen solvent in a flask.

-

Place the flask in an ultrasonic bath.

-

Sonicate for a specified period (e.g., 30-60 minutes) at a controlled temperature.

-

Separate the extract from the solid residue by filtration or centrifugation.

-

Repeat the extraction process on the residue to maximize yield.

-

-

Solvent Removal : Combine the extracts and remove the solvent under reduced pressure using a rotary evaporator.

Figure 2: General Workflow for the Extraction of Isoflavones. This diagram outlines the principal stages from raw plant material to a crude extract.

Purification and Isolation

The crude extract contains a mixture of compounds. Chromatographic techniques are essential for the purification and isolation of 5,7-dimethoxyisoflavone.

-

Column Chromatography : A preliminary separation can be achieved using column chromatography with silica gel or a reversed-phase C18 stationary phase. The column is eluted with a solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient for normal phase, or a water-methanol/acetonitrile gradient for reversed-phase). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) : For final purification, preparative HPLC is the method of choice. A reversed-phase C18 column is commonly used.

-

Mobile Phase : An isocratic or gradient mobile phase of acetonitrile and water (often with a small amount of acid like formic acid to improve peak shape) is employed.

-

Detection : A UV detector set at the maximum absorbance wavelength of 5,7-dimethoxyisoflavone (around 285 nm) is used to monitor the elution.

-

Fraction Collection : The peak corresponding to 5,7-dimethoxyisoflavone is collected.

-

Purity Assessment : The purity of the isolated compound should be confirmed by analytical HPLC.

-

Analytical Techniques for Identification and Quantification

Once isolated, the structure of 5,7-dimethoxyisoflavone must be confirmed, and its quantity in an extract can be determined using various analytical methods.

| Analytical Technique | Application | Information Obtained |

| High-Performance Liquid Chromatography (HPLC) | Quantification and Purity Assessment | Retention time, peak area (for concentration). |

| UV-Vis Spectroscopy | Structural Elucidation and Quantification | Wavelength of maximum absorbance (λmax). |

| Mass Spectrometry (MS) | Structural Elucidation | Molecular weight and fragmentation pattern. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Definitive Structural Elucidation | Detailed information about the carbon-hydrogen framework of the molecule. |

Table 3: Key Analytical Techniques for 5,7-Dimethoxyisoflavone.

A combination of these techniques is necessary for the unambiguous identification and characterization of 5,7-dimethoxyisoflavone. For instance, HPLC coupled with a photodiode array (PDA) detector and a mass spectrometer (LC-MS) is a powerful tool for simultaneous separation, UV-Vis spectral analysis, and mass determination.

Conclusion and Future Directions

5,7-Dimethoxyisoflavone is a naturally occurring isoflavonoid with a confirmed presence in Arachis hypogaea. While its biosynthesis is believed to follow the general isoflavonoid pathway, the specific enzymes involved in the final methylation steps are yet to be fully characterized. The methodologies for its extraction, isolation, and analysis are based on established protocols for flavonoids and isoflavonoids.

Future research should focus on:

-

Screening a wider range of plant species, particularly within the Fabaceae family, to identify new and potentially richer sources of 5,7-dimethoxyisoflavone.

-

Elucidating the specific O-methyltransferases responsible for the methylation of the isoflavone precursor in Arachis hypogaea.

-

Investigating the bioactivity of pure 5,7-dimethoxyisoflavone to understand its therapeutic potential.

This guide provides a foundational understanding for researchers to further explore the science and potential applications of this intriguing natural compound.

References

-

FooDB. (2020). 5,7-Dimethoxyisoflavone. Retrieved from [Link]

-

Wang, J., et al. (2021). An Isoflavone Synthase Gene in Arachis hypogea Responds to Phoma arachidicola Infection Causing Web Blotch. International Journal of Molecular Sciences, 22(16), 8753. Available at: [Link]

-

Randall-Schadel, B., et al. (2007). Comparison of extraction methods for the quantification of selected phytochemicals in peanuts (Arachis hypogaea). Journal of Agricultural and Food Chemistry, 55(4), 1159-1165. Available at: [Link]

-

PhotochemCAD. (n.d.). 5,7-dimethoxyisoflavone. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 5,7-Dimethoxyisoflavone as a Breast Cancer Resistance Protein (BCRP) Inhibitor

Abstract

The Breast Cancer Resistance Protein (BCRP, or ABCG2) is a critical ATP-binding cassette (ABC) transporter that contributes significantly to multidrug resistance (MDR) in oncology and influences the pharmacokinetics of numerous drugs.[1][2][3][4] Its inhibition is a key strategy for overcoming chemotherapy resistance and modulating drug disposition. This guide provides a comprehensive technical overview of 5,7-dimethoxyisoflavone as a potential BCRP inhibitor. We explore the foundational role of BCRP in cellular efflux, dissect the mechanistic principles of its inhibition, and present a detailed, field-proven protocol for evaluating inhibitory activity in vitro. While direct literature on 5,7-dimethoxyisoflavone's BCRP activity is emerging, we draw authoritative parallels from the broader class of isoflavones and its closely related analogue, 5,7-dimethoxyflavone, a known potent BCRP inhibitor.[5] This document serves as a vital resource for researchers, chemists, and drug development professionals aiming to characterize and leverage novel BCRP modulators.

The Central Role of BCRP (ABCG2) in Drug Disposition and Resistance

The human Breast Cancer Resistance Protein (BCRP), a product of the ABCG2 gene, is an efflux transporter that actively expels a wide array of structurally diverse xenobiotics and endogenous molecules from cells at the cost of ATP hydrolysis.[4][6]

Physiological and Pharmacological Significance:

-

Tissue Distribution and Barrier Function: BCRP is strategically expressed on the apical membranes of key physiological barriers, including the intestinal epithelium, liver canaliculi, renal proximal tubules, and the blood-brain barrier.[2][7][8][9] This localization allows it to function as a protective gatekeeper, limiting the oral absorption of substrate drugs, facilitating their biliary and renal excretion, and preventing their entry into sensitive tissues like the brain.[2][7]

-

Multidrug Resistance (MDR) in Oncology: In cancer cells, the overexpression of BCRP is a well-established mechanism of MDR.[1][4] By actively pumping chemotherapeutic agents—such as mitoxantrone, topotecan, and SN-38—out of the tumor cell, BCRP reduces their intracellular concentration and, consequently, their cytotoxic efficacy.[4][6] This makes BCRP a high-priority target for developing adjuvant therapies to resensitize resistant tumors.[10]

The clinical and physiological importance of BCRP is underscored by recommendations from regulatory bodies like the FDA and EMA, which advise investigating potential interactions with this transporter during drug development.[8][9]

5,7-Dimethoxyisoflavone: A Candidate for BCRP Modulation

Flavonoids, a class of plant-derived polyphenols, are widely recognized for their diverse biological activities, including the modulation of ABC transporters.[11] Isoflavones represent a major subclass of flavonoids, and compounds like genistein have been confirmed to interact with BCRP.[7]

5,7-Dimethoxyisoflavone belongs to this promising class of molecules. While its direct inhibitory profile against BCRP is an area of active investigation, its structural analogue, 5,7-dimethoxyflavone (5,7-DMF), is a known potent BCRP inhibitor.[5] 5,7-DMF, found in plants like Kaempferia parviflora, has also been shown to inhibit cytochrome P450 (CYP) 3A enzymes and demonstrates various anti-inflammatory and antineoplastic effects.[5][12][13][14] Given the structural similarities and the established activity of related compounds, 5,7-dimethoxyisoflavone represents a compelling candidate for BCRP inhibition.

Mechanistic Principles of BCRP Inhibition

The inhibition of BCRP can occur through several distinct molecular mechanisms, which explains why a wide variety of compounds can modulate its function.[15]

-

Competitive Inhibition: Many inhibitors are also substrates of BCRP. They compete with other substrates for binding to the transporter's active site, thereby preventing the efflux of the drug of interest.[15]

-

ATPase Inhibition: Some of the most potent inhibitors, such as Ko143, are not transported but directly interfere with the ATPase activity of BCRP.[15] By preventing ATP hydrolysis, they lock the transporter in a conformation that is unable to expel substrates.

-

Allosteric Modulation: Certain compounds may bind to sites other than the primary substrate-binding pocket.[15] This binding can induce conformational changes that allosterically reduce the transporter's efficiency.[15]

The specific mechanism of 5,7-dimethoxyisoflavone is yet to be fully elucidated, but it may involve a combination of competitive binding and modulation of ATPase activity, similar to other flavonoids.

Caption: BCRP-mediated drug efflux and its inhibition by 5,7-dimethoxyisoflavone.

Experimental Validation: A Self-Validating Protocol for In Vitro BCRP Inhibition

To quantify the inhibitory potential of a compound like 5,7-dimethoxyisoflavone, a robust and reproducible in vitro assay is essential. The following protocol describes a fluorescent substrate accumulation assay, a widely used method for screening BCRP inhibitors.

Causality Behind Experimental Choices:

-

Cell Lines: We use a cell line genetically engineered to overexpress human BCRP (e.g., MDCKII-BCRP or HEK293-BCRP) and its corresponding parental cell line (which lacks this overexpression). This dual-cell system is critical to prove that any observed inhibition is specifically due to interaction with BCRP and not off-target effects.

-

Fluorescent Substrate: Pheophorbide A (PhA) is an excellent choice. It is a specific, fluorescent substrate for BCRP that is not significantly transported by other major MDR transporters like P-gp (ABCB1) or MRP1 (ABCC1).[16][17][18][19] Its accumulation inside the cell can be easily quantified. Hoechst 33342 is another widely used fluorescent substrate.[20][21][22]

-

Controls: The inclusion of a vehicle control (e.g., DMSO) establishes the baseline efflux, while a potent, well-characterized BCRP inhibitor like Ko143 serves as a positive control to validate that the assay system is responsive to inhibition.[7][23][24][25][26]

Detailed Step-by-Step Protocol: PhA Accumulation Assay

-

Cell Culture and Seeding:

-

Culture human BCRP-overexpressing cells (e.g., HEK293-BCRP) and the parental HEK293 cells in appropriate media (e.g., DMEM with 10% FBS and a selection antibiotic).

-

Seed 1x10⁵ cells per well into a 96-well black, clear-bottom plate. Allow cells to adhere and grow to ~90% confluency (typically 24-48 hours).

-

-

Compound Preparation and Pre-incubation:

-

Prepare a stock solution of 5,7-dimethoxyisoflavone in DMSO. Create a serial dilution in assay buffer (e.g., HBSS) to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Prepare solutions for controls: vehicle (DMSO in assay buffer, final concentration ≤0.5%) and positive control (e.g., 1 µM Ko143).

-

Remove culture media from the 96-well plate and wash cells once with 100 µL of warm assay buffer.

-

Add 50 µL of the test compound dilutions and controls to the respective wells.

-

Pre-incubate the plate for 30 minutes at 37°C in a CO₂ incubator.

-

-

Substrate Addition and Incubation:

-

Prepare a 2X working solution of Pheophorbide A (PhA) in warm assay buffer (e.g., 10 µM for a 5 µM final concentration).

-

Add 50 µL of the 2X PhA solution to all wells, bringing the total volume to 100 µL.

-

Incubate the plate for 60 minutes at 37°C, protected from light.

-

-

Measurement of Intracellular Accumulation:

-

Terminate the assay by quickly aspirating the solution from all wells.

-

Wash the cells three times with 150 µL of ice-cold assay buffer to remove extracellular PhA.

-

After the final wash, add 100 µL of lysis buffer (e.g., 0.1% Triton X-100 in PBS) to each well and incubate for 10 minutes on a plate shaker to ensure complete cell lysis.

-

Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for PhA (e.g., Ex: 410 nm, Em: 675 nm).

-

-

Data Analysis and IC₅₀ Determination:

-

Subtract the background fluorescence from wells containing only lysis buffer.

-

Calculate the percent inhibition for each concentration of 5,7-dimethoxyisoflavone using the following formula: % Inhibition = 100 * (Fluorescence_Test - Fluorescence_Vehicle) / (Fluorescence_Ko143 - Fluorescence_Vehicle)

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of the inhibitor required to achieve 50% of the maximal inhibition.

-

Caption: Experimental workflow for determining the IC₅₀ of a BCRP inhibitor.

Quantitative Data and Interpretation

The primary output of the inhibition assay is the IC₅₀ value. This metric provides a quantitative measure of the compound's potency. For context, potent and specific BCRP inhibitors exhibit IC₅₀ values in the nanomolar to low micromolar range.

Table 1: Representative IC₅₀ Values for BCRP Inhibitors

| Compound | BCRP IC₅₀ (µM) | Substrate Used | Cell System | Notes |

| Ko143 | 0.01 - 0.2 | Topotecan, Mitoxantrone | Various | Potent and selective reference inhibitor.[15][24] |

| Fumitremorgin C | ~1.0 | Prazosin | MDCKII | A well-known specific BCRP inhibitor.[8][15] |

| 5,7-Dimethoxyflavone | - | Sorafenib | MDCK/Bcrp1 | Demonstrated significant inhibition at 5 and 50 µM.[5] |

| Chrysin (Flavone) | ~3.0 | Prazosin | MDCKII | A related natural flavonoid inhibitor.[7] |

| 5,7-Dimethoxyisoflavone | To Be Determined | Pheophorbide A | HEK293-BCRP | The value to be obtained from the described protocol. |

Note: IC₅₀ values can vary depending on the substrate and cell system used, highlighting the importance of standardized, internally controlled experiments.[15][27]

Implications for Drug Development and Future Directions

The identification of 5,7-dimethoxyisoflavone as a BCRP inhibitor would have significant implications:

-

Overcoming Chemotherapy Resistance: Co-administration of a BCRP inhibitor with a substrate anticancer drug could restore therapeutic efficacy in resistant tumors. This represents a promising strategy to improve patient outcomes in oncology.

-

Modulating Pharmacokinetics: A BCRP inhibitor can intentionally increase the oral bioavailability or central nervous system penetration of a co-administered drug. This could allow for lower doses, reducing side effects, or enabling drugs to reach previously inaccessible targets.

-

Risk Assessment of Drug-Drug Interactions (DDI): Conversely, unintended inhibition of BCRP by a new chemical entity can lead to harmful DDIs, causing the toxic accumulation of co-administered BCRP substrate drugs (e.g., certain statins).[9] Therefore, characterizing compounds like 5,7-dimethoxyisoflavone is crucial for safety pharmacology.

Future research should focus on completing the in vitro profiling of 5,7-dimethoxyisoflavone, followed by in vivo pharmacokinetic studies to confirm its effects on the disposition of known BCRP substrates.[12][13]

Conclusion

5,7-Dimethoxyisoflavone is a promising candidate for the modulation of the Breast Cancer Resistance Protein. As a member of the flavonoid class, it is structurally poised to interact with this clinically significant transporter. By leveraging robust, self-validating in vitro assays as detailed in this guide, researchers can precisely quantify its inhibitory potency and elucidate its mechanism of action. This foundational work is a critical step toward harnessing BCRP inhibitors to overcome multidrug resistance in cancer and to safely manage drug pharmacokinetics in the next generation of therapeutics.

References

-

Mao, Q., & Unadkat, J. D. (2015). Role of the Breast Cancer Resistance Protein (BCRP/ABCG2) in Drug Transport—an Update. The AAPS Journal, 17(1), 65–82. [Link]

-

BioIVT. (n.d.). BCRP (ABCG2) Transporter Assay. Retrieved from [Link]

-

Evotec. (n.d.). BCRP Substrate Identification. Retrieved from [Link]

-

Zhang, S., et al. (2023). Inhibition of breast cancer resistance protein by flavonols: in vitro, in vivo, and in silico implications of the interactions. Journal of Pharmaceutical Analysis. [Link]

-

Yadava, K., et al. (2018). Pheophorbide A: Fluorescent Bcrp Substrate to Measure Oral Drug-Drug Interactions in Real-Time In Vivo. Drug Metabolism and Disposition, 46(11), 1637–1646. [Link]

-

Bei, D., & An, G. (2016). Pharmacokinetics and tissue distribution of 5,7-dimethoxyflavone in mice following single dose oral administration. Journal of Pharmaceutical and Biomedical Analysis, 119, 65–70. [Link]

-

Ganesan, S., et al. (2015). Identification and functional characterization of breast cancer resistance protein in human bronchial epithelial cells (Calu-3). European Journal of Pharmaceutical Sciences, 79, 135–144. [Link]

-

Evotec. (n.d.). BCRP Inhibition. Retrieved from [Link]

-

He, X., et al. (2010). Human ABCG2: structure, function, and its role in multidrug resistance. Journal of Cancer Research and Therapeutics, 6(2), 127–135. [Link]

-

ResearchGate. (2023). Inhibition of breast cancer resistance protein by flavonols: in vitro, in vivo, and in silico implications of the interactions. [Link]

-

ResearchGate. (2016). Pharmacokinetics and tissue distribution of 5,7-dimethoxyflavone in mice following single dose oral administration. [Link]

-

Matsson, P., et al. (2008). Characterization of substrates and inhibitors for the in vitro assessment of Bcrp mediated drug-drug interactions. Pharmaceutical Research, 25(9), 2003–2014. [Link]

-

Yadava, K., et al. (2018). Pheophorbide A: Fluorescent Bcrp Substrate to Measure Oral Drug-Drug Interactions in Real-Time In Vivo. Drug Metabolism and Disposition. [Link]

-

U.S. Food and Drug Administration. (2023). Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers. [Link]

-

Taylor, C. W. (2016). The multidrug transporter ABCG2: still more questions than answers. Biochemical Society Transactions, 44(3), 851–857. [Link]

-

The Inhibitor Ko143 Is Not Specific for ABCG2. (2014). Molecular Pharmacology. [Link]

-

ResearchGate. (2021). BCRP-mediated Hoechst 33342 transport in organoids. [Link]

-

Patanasethanont, D., et al. (2018). Effect of the active ingredient of Kaempferia parviflora, 5,7-dimethoxyflavone, on the pharmacokinetics of midazolam. Journal of Natural Medicines, 72(3), 607–614. [Link]

-

Kim, M., et al. (2002). The Multidrug Resistance Transporter ABCG2 (Breast Cancer Resistance Protein 1) Effluxes Hoechst 33342 and Is Overexpressed in Hematopoietic Stem Cells. Clinical Cancer Research, 8(1), 22–28. [Link]

-

Wu, C. P., & Laterra, J. (2015). The roles of the human ATP-binding cassette transporters P-glycoprotein and ABCG2 in multidrug resistance in cancer and at endogenous sites: future opportunities for structure-based drug design of inhibitors. Cancer Biology & Medicine, 12(3), 151–162. [Link]

-

Protocols.io. (2023). Drug transporter (ABC), P-gp, BCRP, BSEP inhibition using drug substrate assay. [Link]

-

ResearchGate. (2022). ABCG2/BCRP: variants, transporter interaction profile of substrates and inhibitors. [Link]

-

Jonker, J. W., et al. (2005). The breast cancer resistance protein protects against a major chlorophyll-derived dietary phototoxin and protoporphyria. Proceedings of the National Academy of Sciences, 102(46), 16845–16850. [Link]

-

Chen, Z., et al. (2020). Targeting breast cancer resistance protein (BCRP/ABCG2) in cancer. Translational Oncology, 13(11), 100831. [Link]

-

Pfizer. (2021). Breast Cancer Resistance Protein (BCRP) mediated drug-drug interactions: clinical implications and quantitative risk assessment. [Link]

-

ACS Chemical Biology. (2018). Modulation of ABCG2 Transporter Activity by Ko143 Derivatives. [Link]

-

Cho, S., et al. (2018). 3′,4′,5′,5,7-Pentamethoxyflavone Sensitizes Cisplatin-Resistant A549 Cells to Cisplatin by Inhibition of Nrf2 Pathway. Journal of Cancer Prevention, 23(1), 35–42. [Link]

-

ResearchGate. (2018). Pheophorbide A: Fluorescent Bcrp Substrate to Measure Oral Drug-Drug Interactions in Real-Time In Vivo. [Link]

-

ACS Publications. (2020). Binding Site Interactions of Modulators of Breast Cancer Resistance Protein, Multidrug Resistance-Associated Protein 2, and P-Glycoprotein Activity. [Link]

-

Doyle, L. A., & Ross, D. D. (2003). Multidrug resistance and cancer: the role of the human ABC transporter ABCG2. Oncogene, 22(47), 7340–7358. [Link]

-

Robey, R. W., et al. (2007). ABCG2: determining its relevance in clinical drug resistance. Cancer and Metastasis Reviews, 26(1), 39–57. [Link]

Sources

- 1. Human ABCG2: structure, function, and its role in multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. oaepublish.com [oaepublish.com]

- 4. Multidrug resistance and cancer: the role of the human ABC transporter ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ABCG2: determining its relevance in clinical drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bioivt.com [bioivt.com]

- 8. BCRP Substrate Identification | Evotec [evotec.com]

- 9. BCRP Inhibition | Evotec [evotec.com]

- 10. Targeting breast cancer resistance protein (BCRP/ABCG2) in cancer - Chen - Translational Cancer Research [tcr.amegroups.org]

- 11. Inhibition of breast cancer resistance protein by flavonols: in vitro, in vivo, and in silico implications of the interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics and tissue distribution of 5,7-dimethoxyflavone in mice following single dose oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Effect of the active ingredient of Kaempferia parviflora, 5,7-dimethoxyflavone, on the pharmacokinetics of midazolam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Role of the Breast Cancer Resistance Protein (BCRP/ABCG2) in Drug Transport—an Update - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pheophorbide A: Fluorescent Bcrp Substrate to Measure Oral Drug-Drug Interactions in Real-Time In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pheophorbide A: Fluorescent Bcrp Substrate to Measure Oral Drug-Drug Interactions in Real-Time In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. researchgate.net [researchgate.net]

- 20. Identification and functional characterization of breast cancer resistance protein in human bronchial epithelial cells (Calu-3) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. aacrjournals.org [aacrjournals.org]

- 23. medchemexpress.com [medchemexpress.com]

- 24. Characterization of substrates and inhibitors for the in vitro assessment of Bcrp mediated drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The Inhibitor Ko143 Is Not Specific for ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Ko-143, BCRP inhibitor (CAS 461054-93-3) | Abcam [abcam.com]

- 27. researchgate.net [researchgate.net]

A Technical Guide to the Biosynthesis of 5,7-Dimethoxyisoflavone in Plants

Introduction: The Architectural Elegance of a Bioactive Isoflavone

Within the vast chemical arsenal of plants, isoflavonoids represent a class of specialized metabolites, predominantly found in legumes, renowned for their diverse roles in plant defense and symbiotic relationships.[1] Among these, 5,7-dimethoxyisoflavone stands out for its modified structure, which enhances its lipophilicity and potential bioactivity. The strategic placement of methoxy groups on the A-ring significantly alters its chemical properties, influencing its function and pharmacological potential. This guide provides a detailed technical exploration of the biosynthetic pathway leading to 5,7-dimethoxyisoflavone, moving from the foundational phenylpropanoid pathway to the specific tailoring reactions that define this molecule. We will dissect the enzymatic logic, provide field-proven experimental protocols for pathway analysis, and offer insights into the complex regulatory networks that govern its production.

Section 1: The Core Biosynthetic Engine - From Phenylalanine to the Flavanone Hub

The journey to any isoflavonoid begins with the core phenylpropanoid pathway, a metabolic superhighway that converts the amino acid L-phenylalanine into a variety of phenolic compounds.[2][3] This foundational sequence is highly conserved across higher plants and provides the essential C6-C3 (phenyl-propane) skeleton.

The key enzymatic steps are as follows:

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to form cinnamic acid, committing carbon flux from primary to secondary metabolism.[2]

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H hydroxylates cinnamic acid at the 4-position to produce p-coumaric acid.[3]

-

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA, a central branch-point intermediate.[2]

-

Chalcone Synthase (CHS): As the first rate-limiting enzyme in the flavonoid branch, CHS catalyzes the sequential condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[3]

-

Chalcone Isomerase (CHI): This enzyme facilitates the stereospecific cyclization of naringenin chalcone into (2S)-naringenin, a flavanone that serves as a critical hub for downstream flavonoid and isoflavonoid synthesis.

Caption: General Phenylpropanoid Pathway to the Flavanone Hub.

Section 2: The Isoflavonoid Commitment - The Role of Isoflavone Synthase

The divergence from the general flavonoid pathway into isoflavonoid-specific synthesis is orchestrated by a single, pivotal enzyme: Isoflavone Synthase (IFS) . This endoplasmic reticulum-anchored cytochrome P450 enzyme catalyzes a complex rearrangement reaction.

-

Causality of the IFS Reaction: IFS acts on the flavanone substrate, (2S)-naringenin (for the synthesis of genistein) or liquiritigenin (for daidzein).[4] It catalyzes an aryl migration, shifting the B-ring from the C2 to the C3 position of the heterocyclic C-ring. This reaction forms an unstable 2-hydroxyisoflavanone intermediate.

-

Dehydration to the Isoflavone Core: The 2-hydroxyisoflavanone intermediate is subsequently dehydrated to form the stable isoflavone scaffold. This dehydration can occur spontaneously or be catalyzed by a specific 2-hydroxyisoflavanone dehydratase (HID) , which significantly enhances the efficiency of the conversion.

The product derived from naringenin is genistein (5,7,4'-trihydroxyisoflavone), a common precursor for many modified isoflavones and the most probable backbone for 5,7-dimethoxyisoflavone.[5]

Section 3: Final Tailoring - The O-Methylation Cascade to 5,7-Dimethoxyisoflavone

The final decorative steps that yield 5,7-dimethoxyisoflavone involve O-methylation, a reaction that adds a methyl group to a hydroxyl moiety. This process is catalyzed by O-methyltransferases (OMTs) , which utilize S-adenosyl-L-methionine (SAM) as the methyl donor.[6] O-methylation increases the lipophilicity and metabolic stability of the molecule, often altering its biological activity.[7]

While a single enzyme that performs both methylations has not been definitively characterized across all plant species, the biosynthesis is logically presumed to occur via a sequential process acting on the genistein core.

-

Step 1: 7-O-Methylation: An isoflavone 7-O-methyltransferase (I7OMT) likely catalyzes the first methylation at the 7-hydroxyl position of genistein. This reaction forms 7-O-methylgenistein (also known as prunetin). Enzymes with this regiospecificity have been widely studied in legumes for their role in phytoalexin biosynthesis.[8][9]

-

Step 2: 5-O-Methylation: A second, distinct isoflavone 5-O-methyltransferase (I5OMT) would then act on the 7-O-methylgenistein intermediate to methylate the 5-hydroxyl group. The 5-hydroxyl group is typically less reactive due to hydrogen bonding with the C4-keto group, often requiring a specialized enzyme for its modification.[7] The product of this final step is 5,7-dimethoxy-4'-hydroxyisoflavone.

Caption: Proposed O-methylation cascade from Genistein.

Section 4: Supramolecular Organization and Regulation

The biosynthesis of isoflavonoids is not a simple process of soluble enzymes acting in isolation. Evidence points to the existence of multi-enzyme complexes, or "metabolons," organized on the cytoplasmic face of the endoplasmic reticulum. This spatial organization is believed to enhance catalytic efficiency by channeling unstable intermediates directly from one active site to the next, preventing their diffusion and degradation.

The entire pathway is also subject to tight transcriptional regulation. A complex network of transcription factors, including those from the MYB , bHLH , and WD40 families, work in concert to activate or repress the expression of biosynthetic genes in response to developmental cues and environmental stimuli such as pathogen attack or UV light.[10]

Section 5: Field-Proven Methodologies

To investigate the biosynthesis of 5,7-dimethoxyisoflavone, a multi-faceted approach combining metabolite analysis, enzyme characterization, and gene expression studies is required.

Metabolite Profiling: Extraction and Quantification of Isoflavonoids

This protocol outlines a standard procedure for the extraction and analysis of isoflavones from plant tissue using High-Performance Liquid Chromatography (HPLC).

Protocol: HPLC-PDA Analysis of Isoflavonoids

-

Sample Preparation:

-

Harvest fresh plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Lyophilize the tissue to dryness and grind into a fine powder using a mortar and pestle or a ball mill.

-

-

Extraction:

-

Weigh approximately 100 mg of dried, powdered tissue into a 2 mL microcentrifuge tube.

-

Add 1.5 mL of 80% methanol (HPLC grade).[11]

-

Vortex thoroughly and sonicate in a water bath for 30 minutes at 40°C.

-

Centrifuge at 13,000 x g for 15 minutes.

-

Carefully transfer the supernatant to a new tube. For exhaustive extraction, the pellet can be re-extracted with another 1.0 mL of 80% methanol and the supernatants combined.[11]

-

Filter the final extract through a 0.22 µm syringe filter (PTFE or nylon) into an HPLC vial.

-

-

HPLC Analysis:

-

System: A standard HPLC system equipped with a photodiode array (PDA) detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.[12]

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[12]

-

Gradient Elution: A typical gradient might be: 5% B to 95% B over 30 minutes, hold for 5 minutes, then return to 5% B and equilibrate for 5 minutes. (Note: Gradient must be optimized for specific compounds and matrix).

-

Flow Rate: 1.0 mL/min.[12]

-

Detection: Monitor at 260 nm for isoflavones. The PDA detector allows for the acquisition of UV spectra to aid in peak identification by comparison with authentic standards.

-

Quantification: Create a calibration curve using a pure standard of 5,7-dimethoxyisoflavone at several concentrations. Calculate the concentration in the sample by interpolating its peak area against the standard curve.

-

Functional Characterization: In Vitro Assay of an Isoflavone O-Methyltransferase (IOMT)

This protocol describes a method to express a candidate IOMT gene heterologously, purify the recombinant protein, and assay its activity against a potential substrate like genistein or 7-O-methylgenistein.

Caption: Workflow for Recombinant IOMT Enzyme Assay.

Protocol: In Vitro IOMT Assay

-

Recombinant Protein Production:

-

Amplify the full coding sequence of the candidate IOMT gene from plant cDNA.

-

Clone the gene into a bacterial expression vector (e.g., pET-32a) with a purification tag (e.g., 6x-His).

-

Transform the construct into an E. coli expression strain (e.g., BL21(DE3)).[13]

-

Grow a liquid culture and induce protein expression with Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Harvest the cells, lyse them, and purify the recombinant IOMT protein using an appropriate method, such as nickel-affinity chromatography for His-tagged proteins.[13]

-

-

Enzymatic Reaction:

-

Prepare a reaction mixture in a microcentrifuge tube. A typical 100 µL reaction includes:

-

Set up a negative control reaction using protein from an empty vector purification or heat-inactivated enzyme.

-

-

Incubation and Termination:

-

Product Analysis:

-

Centrifuge the terminated reaction mix to pellet the precipitated protein.

-

Analyze the supernatant by HPLC or LC-MS as described in Protocol 5.1.

-

The formation of a new peak corresponding to the methylated product (e.g., 7-O-methylgenistein or 5,7-dimethoxyisoflavone), which is absent in the negative control, confirms enzyme activity.

-

Transcriptional Analysis: Quantifying Biosynthetic Gene Expression

Quantitative real-time PCR (qRT-PCR) is the gold standard for measuring the expression levels of specific genes. This protocol allows for the correlation of gene transcript abundance with metabolite accumulation under different conditions (e.g., developmental stages, stress treatments).

Protocol: qRT-PCR for IOMT Gene Expression

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from the same plant tissues used for metabolite analysis using a reputable kit or a TRIzol-based method. Ensure high quality and integrity of the RNA, which can be checked via gel electrophoresis or a bioanalyzer.[15]

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

Primer Design and Validation:

-

Design gene-specific primers for your candidate IOMT gene(s) and at least two stable reference (housekeeping) genes (e.g., Actin, Ubiquitin, GAPDH). Primers should amplify a product of 100-200 bp.

-

Validate primer efficiency by running a standard curve using a serial dilution of pooled cDNA. An acceptable efficiency is between 90-110%.[16]

-

-

qPCR Reaction:

-

Set up the qPCR reaction in a 10-20 µL volume containing:

-

SYBR Green qPCR Master Mix (contains Taq polymerase, dNTPs, MgCl₂, and SYBR Green dye).[17]

-

Forward and Reverse Primers (final concentration of 200-500 nM each).

-

Diluted cDNA template.

-

Nuclease-free water.

-

-

Run at least three technical replicates for each biological sample. Include a no-template control (NTC) for each primer pair to check for contamination.

-

-

Data Analysis:

-

Run the qPCR plate on a real-time PCR cycler using a standard program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).[17]

-

Perform a melt curve analysis at the end to verify the specificity of the amplified product.

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target IOMT gene to the geometric mean of the reference genes.[17]

-

Section 6: Conclusion and Future Prospects

The biosynthesis of 5,7-dimethoxyisoflavone is a testament to the elegant precision of plant secondary metabolism. It begins with the universally conserved phenylpropanoid pathway and is defined by the legume-specific aryl migration catalyzed by isoflavone synthase. The final character of the molecule is sculpted by a series of tailoring reactions, most notably the sequential O-methylation of the genistein core. Understanding this pathway is not merely an academic exercise; it provides a roadmap for metabolic engineering. By identifying and characterizing the rate-limiting enzymes—particularly the specific IOMTs—it becomes possible to design strategies to enhance the production of this valuable compound in either its native plant host or in engineered microbial systems. Future research should focus on the definitive identification of the 5-O-methyltransferase and the elucidation of the specific transcription factors that regulate its expression, paving the way for targeted overproduction of this and other bioactive isoflavonoids.

References

-

Sohn, S. I., Pandian, S., & Kim, D. H. (2021). Identification of a Unique Type of Isoflavone O-Methyltransferase, GmIOMT1, Based on Multi-Omics Analysis of Soybean under Biotic Stress. International Journal of Molecular Sciences, 22(1), 1. [Link]

-

Sohn, S. I., Pandian, S., & Kim, D. H. (2020). Identification of a Unique Type of Isoflavone O-Methyltransferase, GmIOMT1, Based on Multi-Omics Analysis of Soybean under Biotic Stress. PubMed, 33375369. [Link]

-

Xu, Y., et al. (2024). Identification of One O-Methyltransferase Gene Involved in Methylated Flavonoid Biosynthesis Related to the UV-B Irradiation Response in Euphorbia lathyris. MDPI, 16(2), 249. [Link]

-

Lyu, J. I., et al. (2024). Isoflavonoid metabolism in leguminous plants: an update and perspectives. Frontiers in Plant Science, 15, 1349079. [Link]

-

Błaszczyk, A., et al. (2023). Can Isoflavone-Rich Legume Plants Be Useful in the Chemoprevention of Hormone-Dependent Cancers?—A Systematic Review. MDPI, 15(11), 2531. [Link]

-

Lyu, J. I., et al. (2024). Isoflavonoid metabolism in leguminous plants: an update and perspectives. PMC, PMC10892019. [Link]

-

He, X. Z., & Dixon, R. A. (2000). Formation and O-Methylation of Isoflavones. ResearchGate. [Link]

-

Tohge, T., & Watanabe, M. (2022). Diversification of Chemical Structures of Methoxylated Flavonoids and Genes Encoding Flavonoid-O-Methyltransferases. MDPI, 11(1), 3. [Link]

-

He, X. Z., Reddy, J. T., & Dixon, R. A. (2000). Genetic Manipulation of Isoflavone 7-O-Methyltransferase Enhances Biosynthesis of 4′-O-Methylated Isoflavonoid Phytoalexins and Disease Resistance in Alfalfa. The Plant Cell, 12(9), 1689-1702. [Link]

-

Ullah, N., et al. (2023). In-silico identification and characterization of O-methyltransferase gene family in peanut (Arachis hypogaea L.) reveals their putative roles in development and stress tolerance. Frontiers in Genetics, 14, 1145152. [Link]

-

Sohn, S. I., Pandian, S., & Kim, D. H. (2020). Identification of a Unique Type of Isoflavone O-Methyltransferase, GmIOMT1, Based on Multi-Omics Analysis of Soybean under Biotic Stress. ResearchGate. [Link]

-

Gao, Y., et al. (2024). Systematic Identification and Characterization of O-Methyltransferase Gene Family Members Involved in Flavonoid Biosynthesis in Chrysanthemum indicum L. MDPI, 16(9), 1957. [Link]

-

Huang, L., et al. (2025). Functional characterization of O-methyltransferases involved in biosynthesis of flavonoids in dwarf banana Musella lasiocarpa. Maximum Academic Press. [Link]

-

De Keyser, E., et al. (2013). How to perform RT-qPCR accurately in plant species? A case study on flower colour gene expression in an azalea (Rhododendron simsii hybrids) mapping population. BMC Plant Biology, 13, 99. [Link]

-

Klejdus, B., et al. (2005). Simplified HPLC method for total isoflavones in soy products. ResearchGate. [Link]

-

Lam, K. C., Ibrahim, R. K., Beaudoin, N., & Gulick, P. J. (2007). Structure, function, and evolution of plant O-methyltransferases. ResearchGate. [Link]

-

Lam, K. C., Ibrahim, R. K., Beaudoin, N., & Gulick, P. J. (2007). Structure, function, and evolution of plant O-methyltransferases. PubMed, 17316152. [Link]

-

De Keyser, E., et al. (2013). How to perform RT-qPCR accurately in plant species? A case study on flower colour gene expression in an azalea (Rhododendron simsii hybrids) mapping population. ResearchGate. [Link]

-

Mantovani, D., et al. (2012). The use of HPLC identification and quantification of isoflavones content in samples obtained in pharmacies. Acta Scientiarum. Agronomy, 34(3), 323-328. [Link]

-

Gîrd, C. E., et al. (2022). Methods of Analysis of Phytoestrogenic Compounds: An Up-to-Date of the Present State. MDPI, 27(18), 5898. [Link]

-

Jung, W., et al. (2003). Production of the Isoflavones Genistein and Daidzein in Non-Legume Dicot and Monocot Tissues. Plant Physiology, 131(4), 2088-2097. [Link]

-

Li, M., et al. (2021). An optimized protocol for stepwise optimization of real-time RT-PCR analysis. Horticulture Research, 8(1), 183. [Link]

-

Moghe, G. D., & Last, R. L. (2015). Functional Diversification and Structural Origins of Plant Natural Product Methyltransferases. Plant Physiology, 169(3), 1541-1555. [Link]

-

De Keyser, E., et al. (2020). A General Protocol for Accurate Gene Expression Analysis in Plants. Methods in Molecular Biology, 2065, 105-118. [Link]

-

Gafner, S., et al. (2013). HPLC and UPLC Methods for Determination of Isoflavones in Plant Materials and Dietary Supplements. ResearchGate. [Link]

-

Li, Y., et al. (2025). De novo biosynthesis of alpinetin enhanced by directed evolution of 5-O-methyltransferase. Metabolic Engineering, 84, 101-110. [Link]

-

Liu, C., et al. (2024). Physiological, Transcriptomic, and Metabolomic Responses of Brachiaria decumbens Roots During Symbiosis Establishment with Piriformospora indica. MDPI, 16(7), 1363. [Link]

-

Franke, A. A., & Custer, L. J. (1996). Analysis of soy isoflavones in foods and biological fluids: An overview. Journal of AOAC International, 79(2), 433-439. [Link]

-

Rakwal, R., et al. (2013). Purification and Identification of Naringenin 7-O-Methyltransferase, a Key Enzyme in Biosynthesis of Flavonoid Phytoalexin Sakuranetin in Rice. Journal of Biological Chemistry, 288(36), 26200-26213. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Isoflavonoid metabolism in leguminous plants: an update and perspectives [frontiersin.org]

- 3. Isoflavonoid metabolism in leguminous plants: an update and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Production of the Isoflavones Genistein and Daidzein in Non-Legume Dicot and Monocot Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Structure, function, and evolution of plant O-methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Genetic Manipulation of Isoflavone 7-O-Methyltransferase Enhances Biosynthesis of 4′-O-Methylated Isoflavonoid Phytoalexins and Disease Resistance in Alfalfa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Purification and Identification of Naringenin 7-O-Methyltransferase, a Key Enzyme in Biosynthesis of Flavonoid Phytoalexin Sakuranetin in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. redalyc.org [redalyc.org]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. maxapress.com [maxapress.com]

- 15. A General Protocol for Accurate Gene Expression Analysis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]